molecular formula C₁₀H₁₆Cl₂N₂O₂ B015281 (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane CAS No. 150576-46-8

(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane

Cat. No.: B015281
CAS No.: 150576-46-8
M. Wt: 267.15 g/mol
InChI Key: NXWRKAARNQHEEG-YUMQZZPRSA-N
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Description

(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₆Cl₂N₂O₂ and its molecular weight is 267.15 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for cyclohexane derivatives .

Mode of Action

Cyclohexane derivatives are known to undergo e2 elimination reactions . In these reactions, a strong base removes two substituents, resulting in an alkene . This mechanism occurs in a single step concerted reaction with one transition state . The rate of this mechanism depends on both the base and the alkyl halide .

Biochemical Pathways

Cyclohexane derivatives are known to be involved in various metabolic pathways . These compounds can influence gene expression and cellular metabolism, potentially affecting a wide range of biological processes .

Pharmacokinetics

It has been noted that small-ring cage hydrocarbons, such as cyclohexane derivatives, often exhibit superior pharmacokinetic properties compared to their parent aromatics, including improved solubility and reduced susceptibility to metabolism .

Result of Action

Cyclohexane derivatives are known to cause steric strain due to 1,3-diaxial interactions when they occupy axial positions . This strain can influence the stability of the molecules and potentially affect their biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane. Factors such as temperature, light, and exposure to other chemicals can potentially affect its stability and interaction with its targets . Moreover, the cellular environment, including the presence of other molecules and cellular pH, can also influence its activity .

Properties

IUPAC Name

2-chloro-N-[(1S,2S)-2-[(2-chloroacetyl)amino]cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Cl2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h7-8H,1-6H2,(H,13,15)(H,14,16)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWRKAARNQHEEG-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)CCl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC(=O)CCl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566383
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150576-46-8
Record name N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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